molecular formula C12H13NO4 B11095839 4-[(2-Ethoxyphenyl)amino]-4-oxo-2-butenoic acid CAS No. 36847-95-7

4-[(2-Ethoxyphenyl)amino]-4-oxo-2-butenoic acid

Cat. No.: B11095839
CAS No.: 36847-95-7
M. Wt: 235.24 g/mol
InChI Key: BLCLJDWSZXZERU-UHFFFAOYSA-N
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Description

(2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid is an organic compound that belongs to the class of enaminones Enaminones are known for their versatile chemical properties and are widely used in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid typically involves the condensation of 2-ethoxyaniline with maleic anhydride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions would result in derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its enaminone structure makes it a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology

The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, (2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatile reactivity makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid
  • (2Z)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid
  • (2Z)-4-[(2-fluorophenyl)amino]-4-oxobut-2-enoic acid

Uniqueness

(2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This functional group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

4-(2-ethoxyanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-17-10-6-4-3-5-9(10)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCLJDWSZXZERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245351
Record name 4-[(2-Ethoxyphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36847-95-7
Record name 4-[(2-Ethoxyphenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36847-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Ethoxyphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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